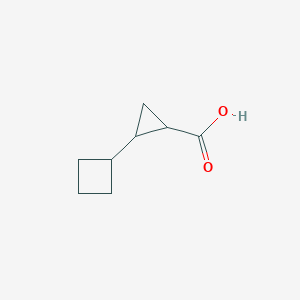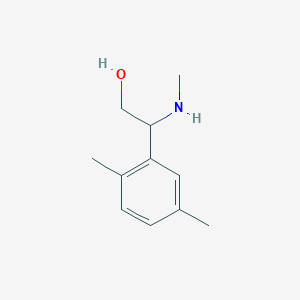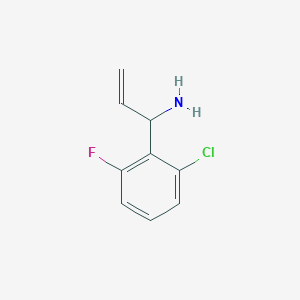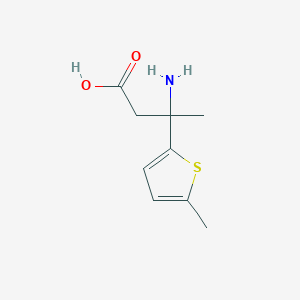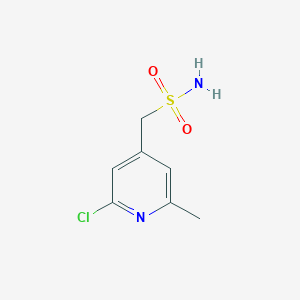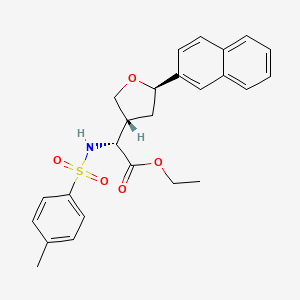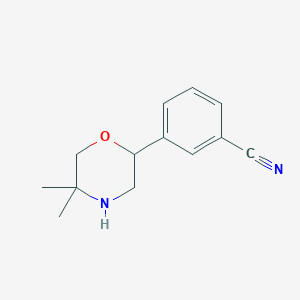
4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide is a chemical compound with a unique structure that includes an amino group, a cyanoethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with a suitable cyanoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available starting materials. The process would include steps such as nitration, reduction, and cyclization to form the pyrazole ring, followed by functional group modifications to introduce the amino and cyanoethyl groups.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The amino and cyanoethyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1H-pyrazole-3-carboxamide: Lacks the cyanoethyl group, which may affect its reactivity and biological activity.
1-Cyanoethyl-1H-pyrazole-3-carboxamide: Lacks the amino group, which may influence its chemical properties and applications.
Uniqueness
4-Amino-1-(1-cyanoethyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the amino and cyanoethyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H9N5O |
|---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
4-amino-1-(1-cyanoethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C7H9N5O/c1-4(2-8)12-3-5(9)6(11-12)7(10)13/h3-4H,9H2,1H3,(H2,10,13) |
InChI Key |
RJVCLTRDLULLPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)N1C=C(C(=N1)C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


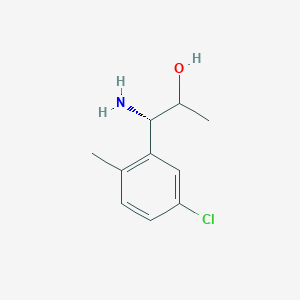
![N4-Butyl-7-methylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13058456.png)
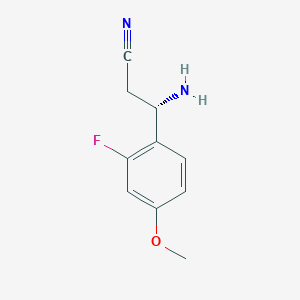
![[(4E)-6-methyl-3,4-dihydro-2H-1-benzothiopyran-4-ylidene]aminomethanesulfonate](/img/structure/B13058466.png)
![1-[(tert-Butoxy)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13058470.png)
